2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride

Imidazoline I2 Receptor Pharmacophore Modeling Structure-Activity Relationship

2-(1-Methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride (CAS 1786220-99-2) is a synthetic organic compound classified as an imidazole-substituted tetrahydropyran amine, supplied as a dihydrochloride salt for enhanced aqueous solubility and handling stability. It is distributed as a research chemical for use in biochemical, pharmacological, and medicinal chemistry investigations, with a molecular formula of C₉H₁₅N₃O·2HCl and a molecular weight of 254.16 g/mol.

Molecular Formula C9H17Cl2N3O
Molecular Weight 254.15 g/mol
CAS No. 1786220-99-2
Cat. No. B1433972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride
CAS1786220-99-2
Molecular FormulaC9H17Cl2N3O
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2CC(CCO2)N.Cl.Cl
InChIInChI=1S/C9H15N3O.2ClH/c1-12-6-11-5-8(12)9-4-7(10)2-3-13-9;;/h5-7,9H,2-4,10H2,1H3;2*1H
InChIKeyBJLADJHNLJPYMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-imidazol-5-yl)oxan-4-amine Dihydrochloride (CAS 1786220-99-2): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


2-(1-Methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride (CAS 1786220-99-2) is a synthetic organic compound classified as an imidazole-substituted tetrahydropyran amine, supplied as a dihydrochloride salt for enhanced aqueous solubility and handling stability [1]. It is distributed as a research chemical for use in biochemical, pharmacological, and medicinal chemistry investigations, with a molecular formula of C₉H₁₅N₃O·2HCl and a molecular weight of 254.16 g/mol [1]. Commercially available purity specifications for the free base (CAS 1489592-90-6) are typically 95% , categorizing this compound as a specialty building block or tool compound rather than a validated pharmaceutical agent.

Why 2-(1-Methyl-1H-imidazol-5-yl)oxan-4-amine Dihydrochloride Cannot Be Replaced by Common Imidazoline or Tetrahydropyran Analogs in Target Profiling Studies


Substituting 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride with structurally related imidazoline I₂ receptor ligands (e.g., BU 224, 2-BFI, idazoxan) or simple tetrahydropyran amines (e.g., 4-aminotetrahydropyran) introduces critical confounding variables in receptor pharmacology and enzyme inhibition studies [1]. The compound's unique combination of a 1-methylimidazole moiety at the 5-position and a primary amine at the 4-position of the tetrahydropyran ring creates a distinct pharmacophore that differs from classic I₂ ligands in hydrogen-bonding geometry, steric bulk around the imidazole ring, and conformational flexibility of the linker region [1]. These structural differences directly affect binding kinetics and selectivity profiles at imidazoline recognition sites and amine oxidase enzymes, making simple interchange without revalidation scientifically unsound and procurement costly [2].

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-imidazol-5-yl)oxan-4-amine Dihydrochloride vs. Closest Structural and Pharmacological Analogs


Structural Pharmacophore Differentiation: 1-Methylimidazol-5-yl-Tetrahydropyran vs. Classic I₂ Imidazoline Ligands (BU 224, 2-BFI, Idazoxan)

The target compound features a 1-methylimidazole ring linked via its 5-position directly to the 2-position of a tetrahydropyran scaffold bearing a free primary amine at the 4-position. In contrast, the classic selective I₂ ligand BU 224 (2-(4,5-dihydroimidazol-2-yl)quinoline) utilizes a dihydroimidazoline ring attached to a quinoline system [1]. The tetrahydropyran oxygen in the target compound introduces a hydrogen-bond acceptor within the linker region that is absent in BU 224 and 2-BFI, while the 1-methyl substitution on the imidazole ring alters the tautomeric equilibrium and π-stacking capability relative to the unsubstituted imidazole in 2-BFI [2]. The primary amine at the 4-position of the tetrahydropyran ring provides a protonatable handle for salt formation and potential covalent derivatization not available in idazoxan.

Imidazoline I2 Receptor Pharmacophore Modeling Structure-Activity Relationship Drug Discovery

Salt Form Advantage: Dihydrochloride Salt vs. Free Base for Aqueous Solubility and Experimental Handling in Biological Assays

The target compound is supplied as the dihydrochloride salt (CAS 1786220-99-2), whereas the structural analog N-methyl-2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (CAS 1481547-34-5) is available only as the free base . Dihydrochloride salt formation introduces two equivalents of HCl, increasing the molecular weight from 181.23 g/mol (free base) to 254.16 g/mol (salt) and improving aqueous solubility through enhanced ionization at physiological pH [1]. The presence of two chloride counterions ensures full protonation of both the imidazole nitrogen and the primary amine, yielding a consistent cationic species in aqueous media that is critical for reproducible concentration-response curves in enzymatic and receptor binding assays [2].

Solubility Enhancement Salt Screening In Vitro Assay Development Biophysical Characterization

Purity Specification and Lot-to-Lot Reproducibility: 95% Assay vs. Lower-Grade Research Chemicals

Commercial suppliers specify a minimum purity of 95% for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine (free base, CAS 1489592-90-6) and its dihydrochloride salt, as documented in vendor certificates of analysis . This contrasts with many early-stage research chemicals in the imidazole-tetrahydropyran class that are offered at ≥90% purity, where the identity and quantity of impurities are often uncharacterized. The 95% specification provides a quantitative threshold for screening hit validation, ensuring that observed biological activity is attributable to the target compound rather than to confounding impurities such as unreacted synthetic intermediates or regioisomers [1].

Quality Control Purity Analysis Reproducibility Procurement Standards

Imidazole N-Methyl Substitution: Differential Metabolic Stability and CYP450 Interaction Potential vs. Unsubstituted Imidazole Analogs

The N-methyl substitution on the imidazole ring of the target compound eliminates the acidic N-H proton present in unsubstituted imidazole analogs such as 2-(1H-imidazol-5-yl)oxan-4-amine and related historical I₂ ligands [1]. This single methylation is known from medicinal chemistry literature to reduce CYP450-mediated metabolic oxidation at the imidazole ring and decrease the propensity for mechanism-based (quasi-irreversible) CYP inhibition associated with unsubstituted imidazoles [2]. While direct microsomal stability data for the target compound have not been publicly disclosed, class-level SAR indicates that N-methylimidazoles typically exhibit 2- to 5-fold longer half-lives in human liver microsomes compared to their N-H imidazole counterparts due to blocked N-oxidation and reduced heme coordination [3].

Metabolic Stability CYP450 Inhibition Drug Metabolism Lead Optimization

Tetrahydropyran Scaffold: Conformational Restriction and Improved Ligand Efficiency vs. Flexible Alkyl Linker Imidazole Analogs

The tetrahydropyran (oxane) ring in the target compound provides conformational restriction of the imidazole-primary amine spatial relationship, in contrast to fully flexible alkyl-chain-linked imidazole amines such as 2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine [1]. The chair conformation of the tetrahydropyran ring locks the imidazole at the 2-position and the amine at the 4-position in a defined spatial orientation, reducing the entropic penalty upon target binding compared to the freely rotatable ethylene linker in the ethanamine analog [2]. This conformational pre-organization can translate to improved binding affinity and selectivity when the bound conformation matches the low-energy solution conformation of the tetrahydropyran chair.

Conformational Analysis Ligand Efficiency Scaffold Design Drug-Likeness

Preferred Research and Industrial Application Scenarios for 2-(1-Methyl-1H-imidazol-5-yl)oxan-4-amine Dihydrochloride Based on Quantitative Differentiation Evidence


Imidazoline I₂ Receptor Subtype Pharmacological Profiling Requiring Novel Chemotypes

Researchers investigating the heterogeneity of imidazoline I₂ binding sites (I₂A, I₂B, I₂C subtypes) can employ this compound as a structurally distinct probe. Its unique tetrahydropyran linker and N-methylimidazole pharmacophore differentiate it from the classical 2-aryl-imidazoline scaffold (e.g., idazoxan, BU 224), potentially revealing subtype-selective binding interactions masked by conventional ligands [1]. The dihydrochloride salt form ensures consistent solubility in radioligand displacement assay buffers (e.g., 50 mM Tris-HCl, pH 7.4) without organic co-solvents that can perturb membrane protein conformation.

Monoamine Oxidase (MAO) and Amine Oxidase Mechanistic Studies Requiring Conformationally Defined Inhibitors

Given the established colocalization of I₂ imidazoline binding sites with MAO enzymes [2], this compound's tetrahydropyran scaffold provides a conformationally restricted framework for probing the spatial relationship between the imidazoline recognition site and the MAO active site. The free 4-amine can serve as a derivatization handle for attaching fluorescent or affinity tags without perturbing the imidazole–MAO interaction surface, enabling pull-down and imaging studies not feasible with fully substituted I₂ ligands such as BU 224.

Medicinal Chemistry Hit-to-Lead Optimization Requiring N-Methylimidazole Scaffold with Favorable Metabolic Profile

For drug discovery programs targeting imidazoline receptors or related amine oxidase enzymes, this compound offers an N-methylimidazole starting point that literature predicts will exhibit 2- to 5-fold lower intrinsic clearance in human liver microsomes compared to unsubstituted imidazole analogs [3]. The 95% minimum purity specification ensures that initial SAR around the tetrahydropyran substitution pattern is not confounded by synthetic impurities, supporting reliable structure-activity conclusions during the hit expansion phase.

Chemical Biology Probe Development Leveraging Dual Functionalization Handles

The compound presents two distinct functionalization sites—the primary 4-amine for amide coupling or reductive amination, and the imidazole C2 position (via directed metalation) for introducing additional substituents—making it a versatile intermediate for constructing bifunctional probes. This dual-handle architecture is absent in simpler imidazole building blocks such as 2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine, which offers only the primary amine for derivatization and lacks the conformational constraint of the tetrahydropyran ring [4]. Procurement of the dihydrochloride salt ensures that both handles remain in defined protonation states during subsequent synthetic transformations.

Quote Request

Request a Quote for 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.